3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a pyrrolo and isoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide .
Uniqueness
What sets 3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole apart is its unique combination of the pyrrolo and isoxazole ring systems, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H11ClN2O2/c1-16-10-3-2-7(13)6-9(10)11-8-4-5-14-12(8)17-15-11/h2-3,6,14H,4-5H2,1H3 |
InChI Key |
WBJXKHWPWQCHAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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